molecular formula C13H17NO6S B10758600 (3r)-3-Ethyl-N-[(4-Methylphenyl)sulfonyl]-L-Aspartic Acid

(3r)-3-Ethyl-N-[(4-Methylphenyl)sulfonyl]-L-Aspartic Acid

Cat. No.: B10758600
M. Wt: 315.34 g/mol
InChI Key: KPHLTCNXHCHMOW-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

(3R)-3-ethyl-N-[(4-methylphenyl)sulfonyl]-L-aspartic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-ethyl-N-[(4-methylphenyl)sulfonyl]-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(3R)-3-ethyl-N-[(4-methylphenyl)sulfonyl]-L-aspartic acid is unique due to its specific structure and functional groups. Similar compounds include other p-toluenesulfonamides, such as:

  • N-(4-methylphenyl)sulfonyl-L-aspartic acid
  • 3-ethyl-N-(4-methylphenyl)sulfonyl-D-aspartic acid

These compounds share similar structural features but may differ in their stereochemistry or specific functional groups, leading to variations in their chemical properties and applications .

Properties

Molecular Formula

C13H17NO6S

Molecular Weight

315.34 g/mol

IUPAC Name

(2R,3S)-2-ethyl-3-[(4-methylphenyl)sulfonylamino]butanedioic acid

InChI

InChI=1S/C13H17NO6S/c1-3-10(12(15)16)11(13(17)18)14-21(19,20)9-6-4-8(2)5-7-9/h4-7,10-11,14H,3H2,1-2H3,(H,15,16)(H,17,18)/t10-,11+/m1/s1

InChI Key

KPHLTCNXHCHMOW-MNOVXSKESA-N

Isomeric SMILES

CC[C@H]([C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C)C(=O)O

Canonical SMILES

CCC(C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C)C(=O)O

Origin of Product

United States

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